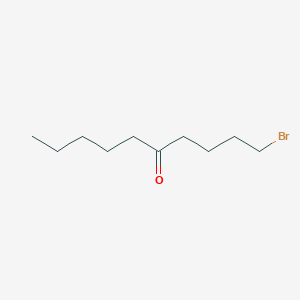
1-Bromodecan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromodecan-5-one is an organic compound belonging to the class of bromoalkanes It is characterized by the presence of a bromine atom attached to the first carbon of a decane chain, with a ketone functional group at the fifth carbon
Méthodes De Préparation
1-Bromodecan-5-one can be synthesized through several methods:
-
Synthetic Routes
Halogenation of Decan-5-one: One common method involves the bromination of decan-5-one using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position.
Grignard Reaction: Another method involves the reaction of a Grignard reagent, such as decylmagnesium bromide, with a suitable electrophile like 5-bromo-2-pentanone. This reaction is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.
-
Industrial Production Methods
- Industrial production of this compound often involves large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Bromodecan-5-one undergoes various chemical reactions, including:
-
Substitution Reactions
Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups. For example, reacting with sodium hydroxide can yield decan-5-one.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes. For instance, treatment with potassium tert-butoxide can lead to the formation of 5-decen-1-one.
-
Reduction Reactions
Hydrogenation: The ketone group in this compound can be reduced to an alcohol using hydrogen gas in the presence of a catalyst like palladium on carbon. This reaction yields 1-bromo-5-decanol.
-
Oxidation Reactions
Oxidation: The ketone group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Applications De Recherche Scientifique
1-Bromodecan-5-one has several applications in scientific research:
-
Chemistry
Synthesis of Complex Molecules: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Study of Reaction Mechanisms: Researchers use this compound to study various reaction mechanisms, particularly those involving nucleophilic substitution and elimination.
-
Biology
Biochemical Studies: It is used in biochemical studies to investigate the effects of brominated compounds on biological systems, including enzyme inhibition and protein interactions.
-
Medicine
Drug Development: this compound is explored as a potential lead compound in drug development, particularly for its ability to interact with biological targets.
-
Industry
Material Science: It is used in the development of new materials with specific properties, such as hydrophobic coatings and surfactants.
Mécanisme D'action
The mechanism of action of 1-Bromodecan-5-one involves its interaction with various molecular targets:
-
Molecular Targets
Enzymes: It can inhibit certain enzymes by forming covalent bonds with active site residues, leading to enzyme inactivation.
Receptors: It may interact with specific receptors on cell membranes, altering cellular signaling pathways.
-
Pathways Involved
Signal Transduction: By interacting with receptors, this compound can modulate signal transduction pathways, affecting cellular responses such as proliferation, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
1-Bromodecan-5-one can be compared with other similar compounds:
-
Similar Compounds
1-Bromodecane: Lacks the ketone functional group, making it less reactive in certain chemical reactions.
Decan-5-one: Lacks the bromine atom, affecting its reactivity and applications.
1-Bromo-2-decanone: Has the bromine atom at a different position, leading to different chemical properties and reactivity.
-
Uniqueness
- The presence of both a bromine atom and a ketone functional group in this compound makes it a versatile compound with unique reactivity and a wide range of applications in various fields.
Propriétés
Numéro CAS |
112547-27-0 |
|---|---|
Formule moléculaire |
C10H19BrO |
Poids moléculaire |
235.16 g/mol |
Nom IUPAC |
1-bromodecan-5-one |
InChI |
InChI=1S/C10H19BrO/c1-2-3-4-7-10(12)8-5-6-9-11/h2-9H2,1H3 |
Clé InChI |
LLKOVUIZXTWXQO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)CCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


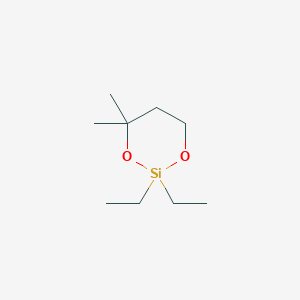
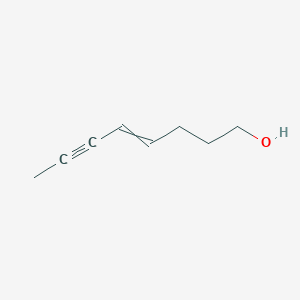
![4-[2-(4-Hydroxyphenyl)ethenyl]benzonitrile](/img/structure/B14295370.png)
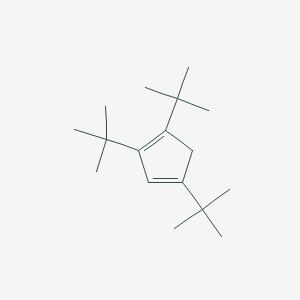
![(2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14295375.png)
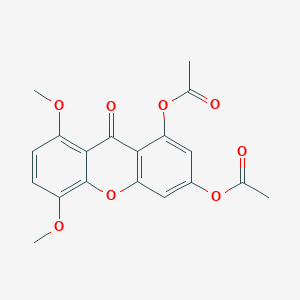
![2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane](/img/structure/B14295392.png)
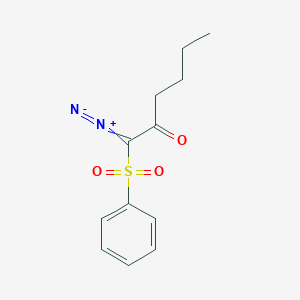
![Pyrrolidine, 1-[(2E)-3-(2-furanyl)-1-oxo-2-propenyl]-](/img/structure/B14295401.png)
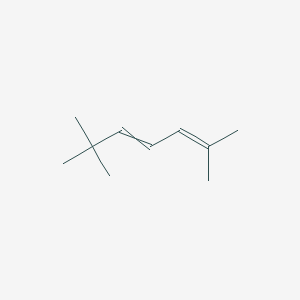
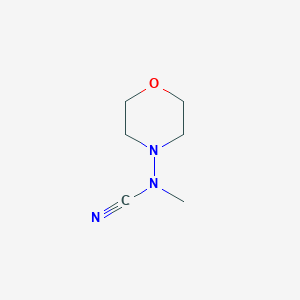
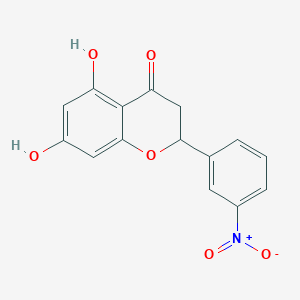
![N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine](/img/structure/B14295439.png)
![7-Ethenyl-12-ethyl-19,20-dihydroxy-6,11,26,27-tetramethyl-2,16,28,29-tetrazaheptacyclo[15.7.1.13,24.15,8.110,13.115,18.020,25]nonacosa-1(25),3,5(29),6,8,10(28),11,13,15(27),16,18-undecaen-21-one](/img/structure/B14295442.png)
